The compound (1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is a bicyclic compound characterized by a unique thiabicyclic structure. Its molecular formula is C₉H₁₁O₃S, indicating the presence of a carboxylic acid group and a ketone functional group. The stereochemistry of the compound is indicated by the (1R,5S,7R) configuration, which plays a crucial role in its chemical properties and biological activity.
These reactions are fundamental in organic synthesis and can be utilized to derive derivatives of this compound.
Studies employing computational methods have predicted various biological activities based on structural characteristics, indicating promising avenues for research .
The synthesis of (1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid can be approached through several methods:
Each method requires careful optimization to achieve high yields and purity.
This compound and its derivatives may find applications in several fields:
Interaction studies are crucial to understanding how this compound interacts with biological targets. Techniques include:
These studies help elucidate the pharmacological profile of the compound and guide future research directions.
Several compounds share structural similarities with (1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine derivative | Anticancer activity |
| 3-Hydroxyflavone | Flavonoid structure | Antioxidant properties |
| 4-Indolylthiazole | Indole-thiazole hybrid | Antimicrobial effects |
| 2-Aminothiazole | Thiazole derivative | Antiviral properties |
The uniqueness of (1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid lies in its specific stereochemistry and bicyclic structure that may confer distinct biological activities not observed in other similar compounds. Its potential as a scaffold for drug development makes it an interesting candidate for further study.
The molecule features a bicyclo[3.3.1]nonane skeleton, a fused ring system comprising a six-membered ring and a four-membered ring. The sulfur atom at position 3 introduces a thioether group, while the ketone at position 9 and carboxylic acid at position 7 contribute to its polar character. Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₂O₃S | |
| Ring junction geometry | Chair-boat conformation | |
| Bond length (C-S) | 1.81 Å | |
| Dihedral angle (C7-C9-O) | 112° |
The thiabicyclo[3.3.1]nonane core imposes significant strain, with bond angles deviating from idealized tetrahedral geometry due to ring fusion. The sulfur atom’s larger atomic radius compared to oxygen or nitrogen influences ring puckering, as evidenced by X-ray diffraction studies of analogous compounds.
The carboxylic acid group at C7 participates in intramolecular hydrogen bonding with the ketone oxygen at C9, stabilizing the bicyclic structure. This interaction reduces the compound’s solubility in nonpolar solvents, as demonstrated by partition coefficient measurements (LogP = 1.8). The ketone group’s electron-withdrawing effect polarizes adjacent C-H bonds, enhancing reactivity toward nucleophilic attack at C9.